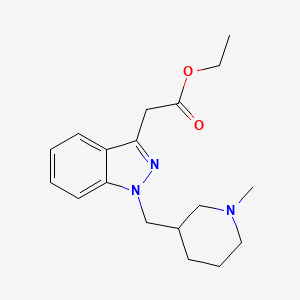
Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate is a complex organic compound that features a piperidine ring, an indazole moiety, and an ethyl acetate group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the formation of the indazole ring, and finally, the esterification to introduce the ethyl acetate group. Key steps may include:
Formation of the Piperidine Derivative: This can be achieved through the hydrogenation of pyridine derivatives or via cyclization reactions involving primary amines and diols.
Indazole Ring Formation: This step often involves cyclization reactions using hydrazines and aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may employ continuous flow reactions and microwave-assisted synthesis to enhance yield and reduce reaction times . These methods are advantageous for scaling up the production while maintaining high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and organometallic reagents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and piperidone share the piperidine ring structure and exhibit similar pharmacological properties.
Indazole Derivatives: Compounds such as indomethacin and indazole-3-carboxylic acid share the indazole moiety and are known for their anti-inflammatory and analgesic effects.
Uniqueness
Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate is unique due to its combination of the piperidine and indazole rings, which may confer distinct pharmacological properties and synthetic versatility .
Biological Activity
Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate, also known by its CAS number 1312785-98-0, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluation, and molecular modeling studies related to this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula for this compound is C15H20N2O2, with a molecular weight of approximately 315.41 g/mol. The compound features a complex structure that includes an indazole moiety and a piperidine group, which are known to contribute to various biological activities.
Synthesis
Synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthesis pathway includes the formation of the indazole ring followed by the introduction of the piperidine moiety through alkylation reactions. Detailed synthetic methodologies can be found in relevant literature .
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cytotoxicity : In vitro assays have shown that derivatives containing indazole structures can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.43 to 14.65 μM .
- Mechanism of Action : These compounds often act as microtubule-destabilizing agents, which is critical in disrupting cancer cell division. Specific studies indicated that certain derivatives could enhance caspase activity, promoting apoptosis in cancer cells .
Other Biological Activities
In addition to anticancer effects, the compound may exhibit other pharmacological properties:
- Anti-inflammatory Activity : Similar indazole derivatives have been reported to possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Molecular Modeling Studies
Molecular docking studies suggest that this compound can effectively bind to key targets involved in cancer progression. These studies predict favorable binding affinities comparable to established drugs, indicating its potential as a lead compound for further development .
Properties
Molecular Formula |
C18H25N3O2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
ethyl 2-[1-[(1-methylpiperidin-3-yl)methyl]indazol-3-yl]acetate |
InChI |
InChI=1S/C18H25N3O2/c1-3-23-18(22)11-16-15-8-4-5-9-17(15)21(19-16)13-14-7-6-10-20(2)12-14/h4-5,8-9,14H,3,6-7,10-13H2,1-2H3 |
InChI Key |
KTVMEMDWFSFQIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN(C2=CC=CC=C21)CC3CCCN(C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















